molecular formula C18H19BrN2O4 B5037986 N-(2-bromo-4-nitrophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

N-(2-bromo-4-nitrophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide

Cat. No. B5037986
M. Wt: 407.3 g/mol
InChI Key: IROTTYXXUIPGSC-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is a compound that has been studied extensively in the field of scientific research. This compound is commonly referred to as BNPPA and has been found to have a wide range of potential applications in various areas of research. Additionally, we will list as many future directions for research as possible.

Mechanism of Action

The mechanism of action of BNPPA is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in cells. One study found that BNPPA can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in certain types of cancer cells.
Biochemical and Physiological Effects:
BNPPA has been found to have various biochemical and physiological effects. One study found that BNPPA can induce cell cycle arrest and apoptosis in cancer cells. Another study found that BNPPA can inhibit the growth of certain bacteria by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using BNPPA in lab experiments is its potential to inhibit the growth of cancer cells and certain bacteria. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are many potential future directions for research on BNPPA. One area of interest is the development of new cancer treatments using BNPPA or related compounds. Another area of interest is the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of BNPPA and its potential applications in various areas of scientific research.

Synthesis Methods

BNPPA can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-bromo-4-nitroaniline with acetic anhydride to form 2-acetylamino-4-bromo-1-nitrobenzene. This intermediate is then reacted with 4-isopropyl-3-methylphenol and potassium carbonate to form the final product, BNPPA.

Scientific Research Applications

BNPPA has been found to have potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and cancer research. One study found that BNPPA has anti-tumor activity and can induce apoptosis in cancer cells. Another study found that BNPPA can inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-11(2)15-6-5-14(8-12(15)3)25-10-18(22)20-17-7-4-13(21(23)24)9-16(17)19/h4-9,11H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROTTYXXUIPGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-nitrophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

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